tert-Butyl 2-bromothiophene-3-carboxylate
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Overview
Description
tert-Butyl 2-bromothiophene-3-carboxylate is an organic compound with the molecular formula C9H11BrO2S and a molecular weight of 263.15 g/mol . It is a brominated derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is used as a building block in organic synthesis and has applications in various fields, including materials science and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-bromothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of tert-butyl thiophene-3-carboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-bromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or ethanol.
Major Products Formed
Substitution: Formation of tert-butyl 2-substituted thiophene-3-carboxylates.
Coupling: Formation of biaryl compounds.
Reduction: Formation of tert-butyl thiophene-3-carboxylate.
Scientific Research Applications
tert-Butyl 2-bromothiophene-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of various thiophene derivatives used in organic electronics and materials science.
Pharmaceuticals: It is used in the synthesis of biologically active molecules and potential drug candidates.
Materials Science: It is employed in the development of conjugated polymers and organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromothiophene-3-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the thiophene ring and the boronic acid or ester . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
tert-Butyl 2-bromothiophene-3-carboxylate can be compared with other brominated thiophene derivatives, such as:
tert-Butyl 2-bromo-4-methylthiophene-3-carboxylate: Similar structure but with a methyl group at the 4-position, affecting its reactivity and applications.
tert-Butyl 2-bromo-5-chlorothiophene-3-carboxylate: Contains a chlorine atom at the 5-position, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in organic synthesis and materials science.
Properties
Molecular Formula |
C9H11BrO2S |
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Molecular Weight |
263.15 g/mol |
IUPAC Name |
tert-butyl 2-bromothiophene-3-carboxylate |
InChI |
InChI=1S/C9H11BrO2S/c1-9(2,3)12-8(11)6-4-5-13-7(6)10/h4-5H,1-3H3 |
InChI Key |
DOOIERJVUXCZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC=C1)Br |
Origin of Product |
United States |
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